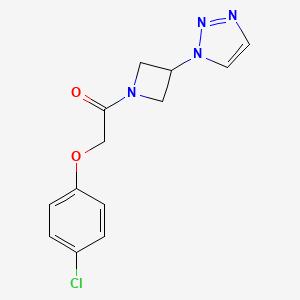

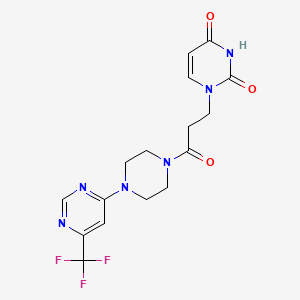

![molecular formula C15H15N7O B2750500 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide CAS No. 2034229-80-4](/img/structure/B2750500.png)

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Aplicaciones Científicas De Investigación

Cardiovascular Research

Studies on cardiovascular agents have explored the synthesis and potential therapeutic effects of triazolo and pyridazine derivatives. For instance, compounds fused to heterocyclic systems such as pyrroles and pyridines have been investigated for their coronary vasodilating and antihypertensive activities. These compounds are significant for their promising cardiovascular effects, showcasing potential as novel cardiovascular agents (Sato et al., 1980).

Antimicrobial Activity

The exploration of new thienopyrimidine derivatives has indicated pronounced antimicrobial activity. Such studies involve the synthesis of these compounds and their evaluation against various microbial strains, demonstrating their utility in developing new antimicrobial agents (Bhuiyan et al., 2006).

Anti-inflammatory and Antihistaminic Properties

Research has also delved into the synthesis of compounds with potential eosinophil infiltration inhibitors and antihistaminic activities. Fused pyridazine derivatives, for instance, have shown both potent antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. Such compounds are of interest in the treatment of atopic dermatitis and allergic rhinitis, indicating a dual therapeutic action that combines antihistaminic and anti-inflammatory activities (Gyoten et al., 2003).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to have anxiolytic or antiepileptic effects , suggesting that they may interact with receptors or enzymes involved in neurological processes.

Mode of Action

Based on its structural similarity to other triazolo-pyridazin compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding or other types of molecular interactions .

Biochemical Pathways

Given its potential anxiolytic or antiepileptic effects , it may be involved in modulating neurotransmitter levels or activity in the brain.

Result of Action

Based on its potential anxiolytic or antiepileptic effects , it may result in changes in neuronal activity or neurotransmitter levels.

Propiedades

IUPAC Name |

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O/c23-15(11-2-1-6-16-8-11)18-12-5-7-21(9-12)14-4-3-13-19-17-10-22(13)20-14/h1-4,6,8,10,12H,5,7,9H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOHGAOTYBUEGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CN=CC=C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2750419.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2750422.png)

![Methyl 4-[(thiocyanatoacetyl)amino]benzoate](/img/structure/B2750423.png)

![1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2750426.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2750428.png)

![(1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone](/img/structure/B2750439.png)